2-bromo-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
“2-bromo-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .
Synthesis Analysis
While specific synthesis methods for “2-bromo-N-(2-oxoindolin-5-yl)benzamide” were not found in the search results, similar compounds have been synthesized in the search for novel small molecules activating procaspase-3 . The synthesis involved the design of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .Scientific Research Applications
Antitumor Agents
The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The most potent compound was found to be three- to five-fold more cytotoxic than PAC-1 in the three cancer cell lines tested .
Apoptosis Inducers
The compound has been found to induce apoptosis in cancer cells . Analysis of the compound’s effects on cell cycle and apoptosis demonstrated that it accumulated U937 cells in S phase and substantially induced late cellular apoptosis .
Cell Cycle Regulators
The compound has been found to affect the cell cycle of cancer cells . It has been observed to cause accumulation of U937 cells in the S phase .
Antiviral Agents
Indole derivatives, which include “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have been found to possess antiviral activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Anti-inflammatory Agents
Indole derivatives have also been found to possess anti-inflammatory activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Antioxidant Agents
Indole derivatives have been found to possess antioxidant activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Future Directions
Indole derivatives, such as “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-bromo-N-(2-oxoindolin-5-yl)benzamide” and similar compounds could be of interest in future research and drug development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines .
Biochemical Pathways
It is known that indole derivatives can affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may have similar effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
properties
IUPAC Name |
2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFTXVXAIZCLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-oxoindolin-5-yl)benzamide |
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